[(2-Bromo-4-methylphenyl)methyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-methylphenyl)methylamine is a chemical compound with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylbenzylamine followed by alkylation with isopropylamine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or sodium cyanide in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or cyano derivatives.
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may act as an agonist of the serotonin 5-HT2A receptor and an antagonist of the dopamine D2 receptor, leading to changes in mood and behavior .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methylpropiophenone: A precursor for the synthesis of mephedrone.
2-Bromo-1-(4-methylphenyl)propan-1-one: Used in organic synthesis and as a solvent.
Uniqueness
(2-Bromo-4-methylphenyl)methylamine is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. Its combination of a bromine atom and an isopropylamine group provides unique reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H16BrN |
---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-7-10-5-4-9(3)6-11(10)12/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
HPIWSZXYRIZMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.